molecular formula C14H14N2O3 B8460444 Methyl 6-amino-4-(benzyloxy)pyridine-2-carboxylate

Methyl 6-amino-4-(benzyloxy)pyridine-2-carboxylate

Cat. No. B8460444
M. Wt: 258.27 g/mol
InChI Key: KOUWJPDYCCRCMX-UHFFFAOYSA-N
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Patent
US07834018B2

Procedure details

To a solution of 258 mg of methyl 6-amino-4-(benzyloxy)pyridine-2-carboxylate dissolved in 5 ml of chloroform, 170 mg of tert-butyl nitrate and 210 mg of copper(II) chloride were added, and the mixture was stirred for 6 hours with the light being shut out. Then saturated sodium bicarbonate was added to the resulting reaction mixture, and then the mixture was extracted with ethyl acetate. The organic layer was concentrated under a reduced pressure. The resulting residue was purified by flash chromatography (eluent: hexane/ethyl acetate) to yield the title compound.
Quantity
258 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
210 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[C:4]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:3]=1.[N+]([O-])(OC(C)(C)C)=O.C(=O)(O)[O-].[Na+].C(Cl)(Cl)[Cl:34]>[Cu](Cl)Cl>[CH2:13]([O:12][C:4]1[CH:3]=[C:2]([Cl:34])[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
258 mg
Type
reactant
Smiles
NC1=CC(=CC(=N1)C(=O)OC)OCC1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
170 mg
Type
reactant
Smiles
[N+](=O)(OC(C)(C)C)[O-]
Name
Quantity
210 mg
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 hours with the light
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (eluent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=NC(=C1)Cl)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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